2-Bromo-4-chloroquinoline (CAS: 64658-05-5) is a specialized, orthogonally functionalized dihaloquinoline building block utilized extensively in medicinal chemistry and advanced materials synthesis. Characterized by a significant differential in bond dissociation energies between the C2-bromine and C4-chlorine substituents, this compound provides a built-in thermodynamic and kinetic handle for sequential, regioselective functionalization [1]. Unlike mono-halogenated quinolines or symmetrical dihaloquinolines, 2-bromo-4-chloroquinoline allows chemists to perform transition-metal-catalyzed cross-couplings at the C2 position with high precision while preserving the C4-chloride for subsequent nucleophilic aromatic substitution (SNAr) or secondary cross-coupling events. This predictable reactivity profile makes it a highly sought-after precursor for the rapid assembly of complex bi-aromatic scaffolds, streamlining synthetic workflows and minimizing the need for laborious purification steps.
Substituting 2-bromo-4-chloroquinoline with cheaper, symmetrical analogs such as 2,4-dichloroquinoline or 2,4-dibromoquinoline fundamentally compromises synthetic efficiency and regiocontrol. In transition-metal-catalyzed processes, symmetrical dihaloquinolines present identical reactive sites, leading to statistical mixtures of C2-coupled, C4-coupled, and bis-coupled products unless highly optimized, sterically demanding, and expensive proprietary ligands are employed [1]. This lack of inherent regioselectivity necessitates complex chromatographic separations that drastically reduce overall yield and increase processing time. Furthermore, attempting to bypass this by starting from unfunctionalized 4-chloroquinoline requires hazardous in-house bromination steps (often utilizing POBr3 or liquid bromine), which frequently yield inseparable mixtures of 2-bromo and 3-bromo positional isomers [2]. Procuring 2-bromo-4-chloroquinoline directly bypasses these bottlenecks, ensuring absolute regiochemical fidelity for downstream applications.
During the synthesis of complex bi-aromatic drug scaffolds, 2-bromo-4-chloroquinoline demonstrates exceptional regioselectivity in palladium-catalyzed Suzuki-Miyaura couplings. The weaker C-Br bond undergoes preferential oxidative addition, yielding 38–93% of the pure C2-coupled intermediate using standard, cost-effective catalysts (e.g., PdCl2(dppf)) [1]. In contrast, attempting the same coupling with 2,4-dichloroquinoline results in poor differentiation between the C2 and C4 positions, yielding complex isomeric mixtures that require specialized ligands to overcome the identical C-Cl bond dissociation energies [2].
| Evidence Dimension | Regioselective C-C coupling yield and catalyst requirement |
| Target Compound Data | 38–93% yield of pure C2-coupled product using standard PdCl2(dppf) |
| Comparator Or Baseline | 2,4-Dichloroquinoline (Yields C2/C4 isomeric mixtures without specialized ligands) |
| Quantified Difference | Near-absolute regiocontrol at C2 without requiring proprietary catalyst systems |
| Conditions | Suzuki-Miyaura coupling with pyrazole boronic acid pinacol ester, aqueous dioxane, 100 °C |
Enables the high-yield, predictable construction of 2-substituted 4-chloroquinoline intermediates, eliminating the need for expensive catalysts and complex purification steps.
For the construction of N-linked heteroaromatic hybrids, 2-bromo-4-chloroquinoline exhibits excellent selectivity towards the electrophilic position 2 during Buchwald-Hartwig amination. When reacted with piperazine derivatives using a standard Pd(OAc)2/XantPhos system, the C2-amination proceeds selectively while leaving the C4-chlorine bond completely intact for subsequent functionalization[1]. Conversely, using 2,4-dibromoquinoline under identical conditions frequently leads to over-amination and bis-coupled byproducts due to the comparable reactivity of both C-Br sites [2].
| Evidence Dimension | C-N cross-coupling selectivity |
| Target Compound Data | Selective C2-amination with preservation of the C4-Cl handle |
| Comparator Or Baseline | 2,4-Dibromoquinoline (Prone to bis-amination and loss of the C4 handle) |
| Quantified Difference | Maintains a functionalizable C4 position post-amination, preventing over-reaction |
| Conditions | Buchwald-Hartwig amination with 5'-(piperazin-1-yl)-1-THP-indazole, Pd(OAc)2/XantPhos |
Streamlines the synthesis of complex N-linked heteroaromatic hybrids by avoiding the need for cumbersome protecting-group strategies.
Direct procurement of 2-bromo-4-chloroquinoline guarantees a 100% regiochemically pure starting material for library synthesis. The alternative baseline approach—in-house bromination of 4-chloroquinoline—typically requires harsh conditions (e.g., POBr3 or liquid bromine) and often yields an inseparable mixture of 2-bromo and 3-bromo positional isomers [1]. By bypassing this problematic synthetic step, procurement of the pre-functionalized dihaloquinoline eliminates hazardous reagent handling and prevents downstream yield attrition caused by isomeric contamination .
| Evidence Dimension | Starting material purity and process safety |
| Target Compound Data | Procured 2-bromo-4-chloroquinoline (100% pure C2-Br isomer) |
| Comparator Or Baseline | In-house bromination of 4-chloroquinoline (Yields 2-bromo and 3-bromo mixtures) |
| Quantified Difference | Complete elimination of positional isomer byproducts and hazardous bromination steps |
| Conditions | Standard laboratory scale-up and precursor preparation |
Reduces synthetic bottlenecks and ensures reproducible purity for demanding downstream high-throughput screening applications.
2-Bromo-4-chloroquinoline serves as a highly effective precursor for developing bc1 (Qi) inhibitors. Its orthogonal reactivity allows for the selective Suzuki coupling of pyrazole boronic acid pinacol esters at the C2 position, leaving the C4-chlorine available for subsequent hydrolysis to yield drug-like quinolones with high efficacy against multidrug-resistant Plasmodium falciparum strains[1].
In the design of indazole-quinolone hybrids targeting quorum sensing (PqsR inhibitors), this compound enables precise sequential C-C or C-N cross-couplings. The C2-bromine selectively reacts with indazolylboronic esters or piperazine derivatives, facilitating the rapid assembly of bi-aromatic scaffolds that exhibit strong anti-biofilm and anti-pyocyanin activities[2].
For industrial medicinal chemistry programs requiring automated chemical synthesis, the predictable, stepwise functionalization of 2-bromo-4-chloroquinoline ensures high-fidelity library generation. By avoiding the isomeric mixtures associated with less specialized dihaloquinolines, it streamlines the production of diverse, C2/C4-differentiated heteroaromatic libraries for broad phenotypic screening [3].
Irritant